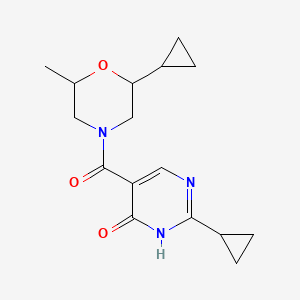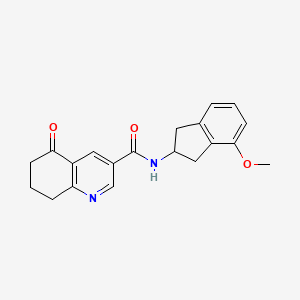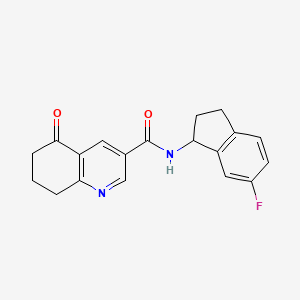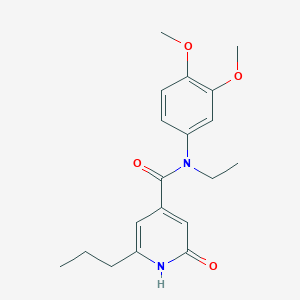![molecular formula C16H23N3O B7435842 2-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]butan-1-ol](/img/structure/B7435842.png)
2-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]butan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]butan-1-ol, also known as BIBP 3226, is a selective antagonist for neuropeptide Y (NPY) receptors. It was first synthesized in 1992 and has since been used in various scientific research applications.
Mécanisme D'action
2-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]butan-1-ol 3226 acts as a selective antagonist for NPY receptors, specifically the Y1 and Y2 receptors. It blocks the binding of NPY to these receptors, thereby inhibiting the downstream signaling pathways that are involved in various physiological processes.
Biochemical and Physiological Effects:
The blockade of NPY receptors by 2-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]butan-1-ol 3226 has been shown to have several biochemical and physiological effects. It has been shown to reduce food intake and body weight in animal models, suggesting a potential role in the treatment of obesity. It has also been shown to reduce anxiety-like behavior and improve cardiovascular function.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]butan-1-ol 3226 in lab experiments is its selectivity for NPY receptors, which allows for specific investigation into the role of these receptors in various physiological processes. However, one limitation is that it may not fully mimic the effects of genetic deletion of NPY receptors, as it only blocks the binding of NPY to these receptors rather than completely eliminating their function.
Orientations Futures
For the use of 2-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]butan-1-ol 3226 in scientific research include investigating its potential therapeutic applications in obesity, anxiety, and cardiovascular diseases. It may also be used to investigate the role of NPY receptors in other physiological processes, such as pain modulation and immune function. Additionally, the development of more selective and potent NPY receptor antagonists may lead to further insights into the function of these receptors.
Méthodes De Synthèse
The synthesis of 2-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]butan-1-ol 3226 involves several steps. The first step is the synthesis of 4-(1H-benzimidazol-2-yl)piperidine, which is achieved by reacting 4-chloro-1H-benzimidazole with piperidine in the presence of a base. The second step involves the reaction of 4-(1H-benzimidazol-2-yl)piperidine with 2-bromo-1-butanol in the presence of a base to yield 2-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]butan-1-ol 3226.
Applications De Recherche Scientifique
2-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]butan-1-ol 3226 has been used in various scientific research applications, including the study of the role of NPY receptors in obesity, anxiety, and cardiovascular diseases. It has also been used to investigate the effects of NPY on the hypothalamic-pituitary-adrenal axis and the regulation of food intake.
Propriétés
IUPAC Name |
2-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]butan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O/c1-2-13(11-20)19-9-7-12(8-10-19)16-17-14-5-3-4-6-15(14)18-16/h3-6,12-13,20H,2,7-11H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJCUPZSGYWFTDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)N1CCC(CC1)C2=NC3=CC=CC=C3N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]butan-1-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3-Benzyl-5-(hydroxymethyl)-3-azabicyclo[3.2.0]heptan-1-yl]methanol](/img/structure/B7435763.png)
![3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-N-[2-(1,3-thiazol-4-yl)ethyl]piperidine-1-carboxamide](/img/structure/B7435778.png)
![[4-(6-Fluoropyridin-2-yl)piperazin-1-yl]-(1-methoxycycloheptyl)methanone](/img/structure/B7435781.png)


![[1-(6-Anilino-2-methylpyrimidin-4-yl)-4,4-difluoropiperidin-3-yl]methanol](/img/structure/B7435798.png)

![3-[[4-(3-methylpyridin-4-yl)oxypiperidin-1-yl]methyl]-6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazine](/img/structure/B7435809.png)
![Ethyl 3-[[2-(2-methylpyrazol-3-yl)morpholine-4-carbonyl]amino]pyrrolidine-1-carboxylate](/img/structure/B7435823.png)
![2-(2,3-dihydro-1-benzofuran-5-yl)-N-[3-(hydroxymethyl)pyridin-2-yl]acetamide](/img/structure/B7435833.png)
![N-[4-(difluoromethylsulfonyl)phenyl]-3-(1,3-dioxolan-2-yl)pyrrolidine-1-carboxamide](/img/structure/B7435837.png)

![N-[[1-[2-(methylamino)-2-oxoethyl]cyclohexyl]methyl]-2-pyridin-4-ylbenzamide](/img/structure/B7435865.png)
![4-[5-(3,5-Dimethyl-1-propylpyrazol-4-yl)-2-methoxyphenyl]-4-oxobutanoic acid](/img/structure/B7435875.png)